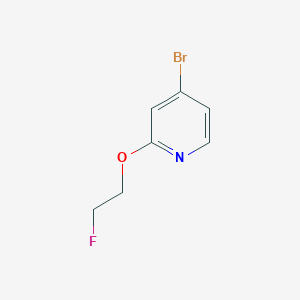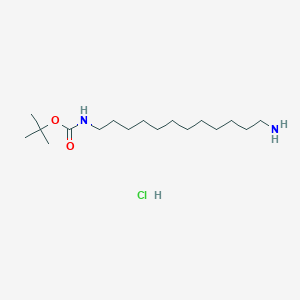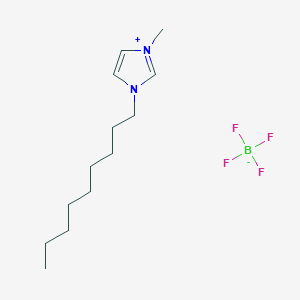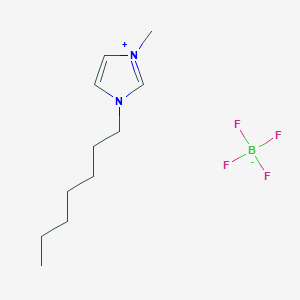
2,3,4,6-Tetrafluoro-5-nitro-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is an aromatic carboxylic acid with the molecular formula C7HF4NO4. This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring, along with a carboxylic acid group. It is a derivative of benzoic acid and is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine and nitro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid typically involves the nitration of tetrafluorobenzoic acid. The process can be summarized as follows:
Starting Material: Tetrafluorobenzoic acid.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration of tetrafluorobenzoic acid.
Purification: Employing techniques such as recrystallization and distillation to purify the product.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
2,3,4,6-Tetrafluoro-5-nitro-benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 2,3,4,6-Tetrafluoro-5-amino-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 2,3,4,6-Tetrafluoro-5-nitro-benzoate esters.
科学的研究の応用
2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: In the study of enzyme interactions and inhibition due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, making it a versatile compound in various chemical and biological processes.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar structure but with different positions of the nitro and fluorine groups.
2,3,4,6-Tetrafluorobenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
2,3,5,6-Tetrafluoro-4-nitrobenzoic acid: Another positional isomer with different chemical properties.
Uniqueness
2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in synthesizing specialized compounds and studying specific chemical reactions and interactions.
特性
IUPAC Name |
2,3,4,6-tetrafluoro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NO4/c8-2-1(7(13)14)3(9)6(12(15)16)5(11)4(2)10/h(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJPADRAMQKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














